Potency vs. In-Class Analogs: AChE-IN-25 Demonstrates Moderate but Well-Defined AChE Inhibition in a Series
In the primary characterization study, AChE-IN-25 (compound 4ad) was the most potent AChE inhibitor among 39 synthesized polysubstituted pyrrole derivatives, with an IC50 of 2.95 ± 1.31 µM [1]. This was directly compared to the second most potent derivative in the series, compound 4ah (R2 = CN; R3 = 4-Cl; R4 = 4-methylphenyl), which exhibited an IC50 of 4.78 ± 1.63 µM [1]. The study provides a clear SAR and head-to-head context within a defined chemical series.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.95 ± 1.31 µM |
| Comparator Or Baseline | Compound 4ah: 4.78 ± 1.63 µM |
| Quantified Difference | AChE-IN-25 is approximately 1.62-fold more potent than the next best derivative in the series. |
| Conditions | In vitro enzymatic assay using purified AChE; data reported as mean ± standard deviation from multiple replicates. |
Why This Matters
This quantitative differentiation confirms that AChE-IN-25 is the optimal representative of this specific chemotype for studying structure-activity relationships or as a chemical probe within this series.
- [1] Pourtaher H, Hasaninejad A, Iraji A. Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. Sci Rep. 2022 Sep 8;12(1):15236. View Source
